
Lutetium-171
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium-171, also known as this compound, is a useful research compound. Its molecular formula is Lu and its molecular weight is 170.93792 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
1. Targeted Radionuclide Therapy (TRT)
Lutetium-177, a decay product of lutetium-171, is primarily used in TRT for treating various cancers. The ability to deliver radiation precisely to tumor sites while minimizing damage to surrounding healthy tissues makes it an attractive option for oncological treatments.
2. Radiopharmaceutical Development
Lutetium-177 is utilized in the development of radiopharmaceuticals for imaging and therapeutic purposes. Its properties allow for effective binding with various biomolecules, enhancing the specificity of cancer treatments.
3. Neutron Capture Therapy
Lutetium isotopes can be used in neutron capture therapy, which targets cancer cells more effectively than traditional therapies by utilizing neutron bombardment to induce reactions that destroy malignant cells.
Data Tables
Application | Isotope Used | Target Disease/Condition | Mechanism |
---|---|---|---|
Targeted Radionuclide Therapy | Lutetium-177 | Neuroendocrine tumors (NETs) | Binds to somatostatin receptors on tumor cells |
Radiopharmaceutical Development | Lutetium-177 | Various cancers | Delivers targeted radiation |
Neutron Capture Therapy | This compound | Cancer | Induces reactions that selectively destroy cancer cells |
Case Studies
Case Study 1: Lutetium-177 in Neuroendocrine Tumors
A clinical trial demonstrated that lutetium-177 dotatate (Lutathera) significantly improved survival rates in patients with advanced neuroendocrine tumors. The therapy targets somatostatin receptors overexpressed on these tumors, leading to effective tumor control and symptom relief.
Case Study 2: Lutetium-177 for Prostate Cancer
Lutetium-177 PSMA-617 has emerged as a frontline treatment for metastatic castration-resistant prostate cancer (mCRPC). In a study involving 145 patients, significant reductions in prostate-specific antigen (PSA) levels were observed after treatment, indicating effective disease management.
特性
CAS番号 |
15752-27-9 |
---|---|
分子式 |
Lu |
分子量 |
170.93792 g/mol |
IUPAC名 |
lutetium-171 |
InChI |
InChI=1S/Lu/i1-4 |
InChIキー |
OHSVLFRHMCKCQY-AHCXROLUSA-N |
SMILES |
[Lu] |
異性体SMILES |
[171Lu] |
正規SMILES |
[Lu] |
同義語 |
171Lu radioisotope Lu-171 radioisotope Lutetium-171 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。